2-Mercaptobenzoxazole CAS number and structure
2-Mercaptobenzoxazole CAS number and structure
An In-depth Technical Guide to 2-Mercaptobenzoxazole
Core Compound Identity
CAS Number: 2382-96-9[1][2][3][4]
Chemical Structure: 2-Mercaptobenzoxazole is a heterocyclic organic compound featuring a fused benzene (B151609) and oxazole (B20620) ring system, with a thiol group attached to the carbon atom at the 2-position.[1][5] It exists in tautomeric forms, predominantly as the thione under standard conditions.[1]
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IUPAC Name: 3H-1,3-benzoxazole-2-thione[1]
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Synonyms: 2-Benzoxazolethiol, Benzo[d]oxazole-2-thiol, 1,3-Benzoxazole-2(3H)-thione[2][3][4]
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SMILES: C1=CC=C2C(=C1)NC(=S)O2[1]
Physicochemical Properties
The quantitative physicochemical data for 2-Mercaptobenzoxazole are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 151.19 g/mol | [1][2][3] |
| Appearance | Beige or white to off-white crystalline powder | [1][6] |
| Melting Point | 192-195 °C | [1][4] |
| Boiling Point | 247.3 °C at 760 mmHg | [4] |
| Density | 1.41 g/cm³ | [4] |
| Water Solubility | Slightly soluble | [4] |
| Flash Point | 103.4 °C | [4] |
| EC Number | 219-191-9 | [4] |
| MDL Number | MFCD00005769 | [3] |
Experimental Protocols
Synthesis of 2-Mercaptobenzoxazole (I)
This protocol details the synthesis of the core compound from 2-aminophenol, a widely cited method.[7]
Materials:
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2-Aminophenol (10.91 g)
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Carbon Disulfide (6.19 ml)
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Potassium Hydroxide (5.65 g)
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95% Ethanol (B145695) (100 ml)
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Deionized Water (15 ml)
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Activated Charcoal
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5% Glacial Acetic Acid
Procedure:
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Combine 10.91 g of 2-aminophenol, 6.19 ml of carbon disulfide, 5.65 g of potassium hydroxide, and 15 ml of water in a 250 ml round-bottom flask.[7]
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Add 100 ml of 95% ethanol and reflux the mixture for 3 to 4 hours.[7]
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Carefully add a small amount of activated charcoal to the mixture and continue refluxing for an additional 10 minutes.[7]
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Filter the hot solution to remove the charcoal.[7]
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Heat the filtrate to 70-80 °C and add 100 ml of warm water, followed by the addition of 5% glacial acetic acid while stirring rapidly.[7]
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The product will precipitate as crystals. To maximize crystallization, refrigerate the mixture for 3 hours.[7]
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Collect the product by filtration, wash with cold water, and dry.[7]
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Recrystallize the dried product from ethanol to obtain pure 2-Mercaptobenzoxazole.[7]
Synthesis of Schiff Base Derivatives for Biological Screening
This protocol outlines a general multi-step procedure to synthesize Schiff base derivatives of 2-Mercaptobenzoxazole, which are often evaluated for antimicrobial activity.[7][8]
Step 1: Preparation of Ethyl-2-(benzo[d]oxazol-2-ylthio)acetate (II)
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Reflux equimolar amounts of the synthesized 2-Mercaptobenzoxazole (I) and ethyl chloroacetate (B1199739) in ethanol for 6-8 hours.[7][8]
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Cool the reaction mixture in an ice bath and stir vigorously to induce precipitation.[7]
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Filter the precipitate, wash thoroughly with water, and dry.[7]
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Recrystallize the product from ethanol.[7]
Step 2: Preparation of 2-(benzo[d]oxazol-2-ylthio)acetohydrazide (III)
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Dissolve equimolar quantities of the ester from Step 1 (II) and 99% hydrazine (B178648) hydrate (B1144303) in methanol.[7][8]
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Allow the solution to stand at room temperature for 20-22 hours.[7]
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The resulting hydrazide product (III) will precipitate. Collect it by filtration and dry.
Step 3: Preparation of Schiff's Bases (IVa-d)
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React the acetohydrazide (III) with various substituted aromatic aldehydes in ethanol.[7][9]
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Add a few drops of glacial acetic acid to catalyze the reaction.[7]
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Reflux the mixture for an appropriate time until the reaction is complete (monitored by TLC).[10]
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Cool the mixture, and the Schiff base product will precipitate.
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Filter, wash, and recrystallize the final product from a suitable solvent.[7]
Applications in Research and Drug Development
2-Mercaptobenzoxazole and its derivatives are versatile scaffolds in medicinal chemistry and materials science.
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Antimicrobial and Antifungal Activity: The benzoxazole (B165842) nucleus is a cornerstone in the development of antimicrobial agents.[11] Derivatives have shown significant activity against various Gram-positive and Gram-negative bacteria, including E. coli, S. aureus, and K. pneumoniae, as well as fungal strains like C. albicans.[1][7][12]
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Anticancer and Antitumor Activity: Substituted derivatives of 2-Mercaptobenzoxazole have demonstrated cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7, MDA-MB-231).[1][8][12] Some derivatives act as multi-kinase inhibitors, targeting enzymes like EGFR, HER2, and VEGFR2, and can induce apoptosis in cancer cells.[8] N-mustard derivatives have also shown promise as antitumor agents.[13]
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Corrosion Inhibition: The compound is an effective corrosion inhibitor for metals such as copper and steel.[1][14] It functions by adsorbing onto the metal surface and forming a protective film that prevents interaction with corrosive agents.[1][14]
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Industrial Applications: It is widely used as an accelerator in the sulfur vulcanization process for rubber, enhancing its durability.[1][6] It also serves as a building block for dyes, agrochemicals, and other specialized organic compounds.[6][14]
Signaling Pathways and Experimental Workflows
The synthesis of biologically active derivatives from 2-Mercaptobenzoxazole follows a logical and repeatable workflow. The diagram below illustrates the multi-step synthesis pathway to generate a library of Schiff base derivatives for subsequent biological evaluation.
References
- 1. Buy 2-Mercaptobenzoxazole | 2382-96-9 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. 2382-96-9 | 2-Mercaptobenzoxazole - Moldb [moldb.com]
- 4. 2-Mercaptobenzoxazole | 2382-96-9 [chemnet.com]
- 5. 2-Mercaptobenzoxazole | C7H5NOS | CID 712377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. mdpi.com [mdpi.com]
- 9. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 10. 2-Mercaptobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis, characterization and biological activities of novel 2-mercaptobenzoxazole derivatives | PDF [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
